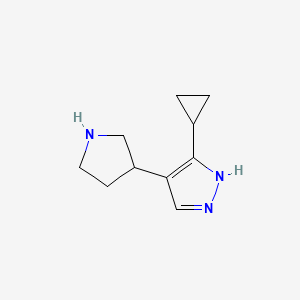![molecular formula C51H30O9 B12958134 5-[2-[4-[3,5-bis[4-[2-(3-carboxy-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoic acid](/img/structure/B12958134.png)
5-[2-[4-[3,5-bis[4-[2-(3-carboxy-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-[4-[3,5-bis[4-[2-(3-carboxy-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoic acid is a complex organic compound characterized by multiple aromatic rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-[4-[3,5-bis[4-[2-(3-carboxy-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoic acid typically involves multiple steps, including:
Formation of Ethynyl Intermediates: The initial step involves the synthesis of ethynyl intermediates through Sonogashira coupling reactions. This reaction requires palladium catalysts and copper(I) iodide as co-catalysts, with triethylamine as the base.
Aromatic Substitution: The ethynyl intermediates are then subjected to aromatic substitution reactions to introduce the hydroxy and carboxy groups. This step often involves the use of strong bases like sodium hydride or potassium tert-butoxide.
Final Coupling: The final step involves coupling the substituted aromatic intermediates to form the target compound. This step may require additional palladium-catalyzed coupling reactions under inert conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, forming quinones.
Reduction: Reduction reactions can target the carboxy groups, converting them to alcohols.
Substitution: Aromatic substitution reactions can occur, especially at positions ortho or para to the hydroxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Materials Science: Its unique structure makes it a candidate for developing novel organic materials with specific electronic properties.
Biology and Medicine
Drug Development:
Biological Probes: Used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Polymer Science: Utilized in the synthesis of advanced polymers with specific mechanical and thermal properties.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its multiple aromatic rings and functional groups allow it to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of target proteins or alter the properties of materials in which the compound is incorporated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[2-[4-[3,5-bis[4-[2-(3-carboxy-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoic acid: Similar in structure but with variations in functional groups or substitution patterns.
3,5-bis(4-carboxyphenyl)phenyl]benzoic acid: Another compound with multiple aromatic rings and carboxy groups.
Uniqueness
Structural Complexity: The compound’s unique combination of multiple aromatic rings and functional groups sets it apart from simpler analogs.
Eigenschaften
Molekularformel |
C51H30O9 |
|---|---|
Molekulargewicht |
786.8 g/mol |
IUPAC-Name |
5-[2-[4-[3,5-bis[4-[2-(3-carboxy-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C51H30O9/c52-46-22-13-34(25-43(46)49(55)56)4-1-31-7-16-37(17-8-31)40-28-41(38-18-9-32(10-19-38)2-5-35-14-23-47(53)44(26-35)50(57)58)30-42(29-40)39-20-11-33(12-21-39)3-6-36-15-24-48(54)45(27-36)51(59)60/h7-30,52-54H,(H,55,56)(H,57,58)(H,59,60) |
InChI-Schlüssel |
NSQPIVLRGLFXQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#CC2=CC(=C(C=C2)O)C(=O)O)C3=CC(=CC(=C3)C4=CC=C(C=C4)C#CC5=CC(=C(C=C5)O)C(=O)O)C6=CC=C(C=C6)C#CC7=CC(=C(C=C7)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


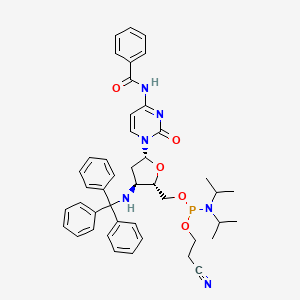
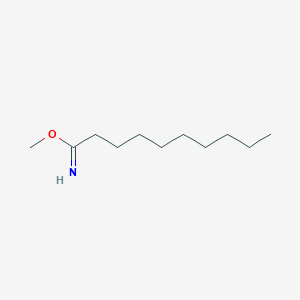
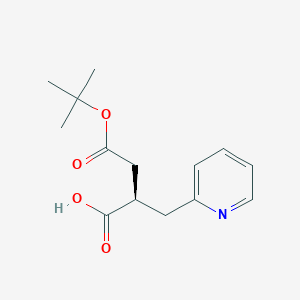
![N,N-Dimethyl-2-(nonyloxy)-2-oxo-N-(2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)ethyl)ethanaminium chloride](/img/structure/B12958064.png)
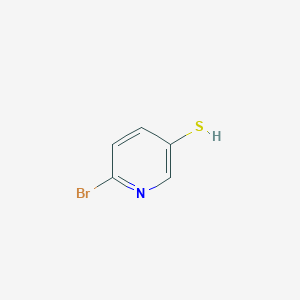
![2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylic acid](/img/structure/B12958084.png)

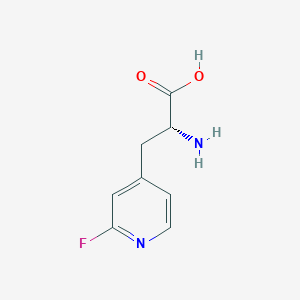

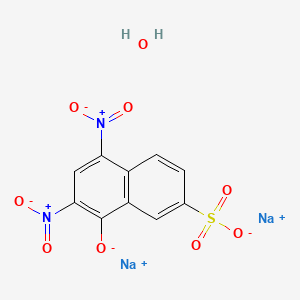
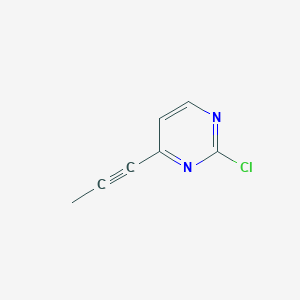
![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde](/img/structure/B12958130.png)
![1-(Benzo[c][1,2,5]thiadiazol-5-yl)ethan-1-ol](/img/structure/B12958139.png)
